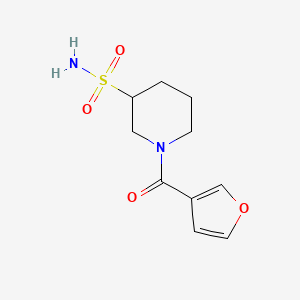
1-(Furan-3-carbonyl)piperidine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-3-carbonyl)piperidine-3-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a drug candidate. It is a derivative of piperidine, a heterocyclic compound that is widely used in medicinal chemistry. The compound has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 1-(Furan-3-carbonyl)piperidine-3-sulfonamide is not fully understood. However, it has been suggested that the compound may exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
1-(Furan-3-carbonyl)piperidine-3-sulfonamide has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In addition, it has been reported to have hypoglycemic effects by regulating glucose metabolism and insulin secretion.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Furan-3-carbonyl)piperidine-3-sulfonamide has several advantages and limitations for lab experiments. One of the advantages is its ease of synthesis, which allows for large-scale production of the compound. The compound is also stable under normal laboratory conditions, making it suitable for long-term storage. However, one of the limitations is the lack of information on its toxicity and pharmacokinetics, which may affect its potential as a drug candidate.
Orientations Futures
There are several future directions for the study of 1-(Furan-3-carbonyl)piperidine-3-sulfonamide. One of the directions is to investigate its potential as a drug candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Another direction is to explore its mechanism of action and identify its molecular targets. Furthermore, the compound can be modified structurally to improve its pharmacological properties and reduce its toxicity. Finally, the compound can be used as a tool for the study of various biological processes and signaling pathways.
Méthodes De Synthèse
1-(Furan-3-carbonyl)piperidine-3-sulfonamide can be synthesized through a multi-step reaction starting from commercially available starting materials. One of the most commonly used methods for its synthesis involves the reaction of 3-furoic acid with piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 1-(furan-3-carbonyl)piperidine. This intermediate is then reacted with sulfonamide in the presence of a base such as triethylamine to form the final product, 1-(Furan-3-carbonyl)piperidine-3-sulfonamide.
Applications De Recherche Scientifique
1-(Furan-3-carbonyl)piperidine-3-sulfonamide has been studied extensively for its potential applications in scientific research. It has been shown to have various biological activities such as anti-inflammatory, anti-tumor, and anti-diabetic properties. The compound has also been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
Propriétés
IUPAC Name |
1-(furan-3-carbonyl)piperidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c11-17(14,15)9-2-1-4-12(6-9)10(13)8-3-5-16-7-8/h3,5,7,9H,1-2,4,6H2,(H2,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANIIQZGWUXRJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=COC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-3-carbonyl)piperidine-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

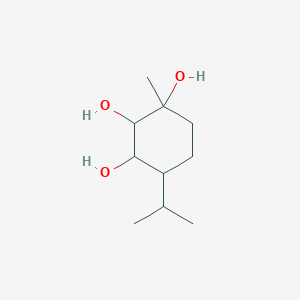

![N-[3-(pyrrolidin-1-ylmethyl)phenyl]acetamide](/img/structure/B7574588.png)
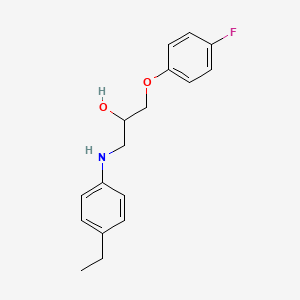
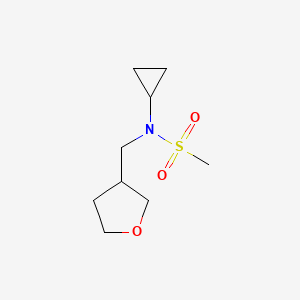
![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7574618.png)

![N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7574632.png)
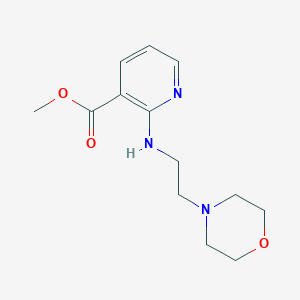
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574642.png)
![2-cyclopent-2-en-1-yl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574649.png)
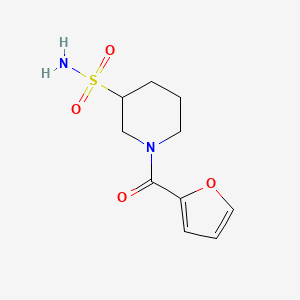
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7574662.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7574668.png)